N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a furan core substituted with a thiophen-3-yl group at the 5-position and a methylcarboxamide-linked cyclohex-3-ene ring at the 2-position. This structural combination introduces unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and unsaturated systems.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(19-14)13-8-9-20-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPYJWSYNVLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Furan-Thiophene Core Assembly
The Suzuki reaction couples a brominated furan derivative with thiophen-3-ylboronic acid to construct the biaryl system. For example, 5-bromofuran-2-carbaldehyde reacts with thiophen-3-ylboronic acid under palladium catalysis. A representative protocol from WO2006066172A1 employs:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv)
- Base : Cesium carbonate (2.5 equiv)
- Solvent : Dioxane/water (4:1)
- Temperature : 90°C, 12 hours
This method achieves >80% conversion but requires subsequent reduction of the aldehyde to a hydroxymethyl intermediate using sodium borohydride.
Nucleophilic Substitution for Aminomethyl Group Introduction
The aminomethyl linker is introduced via nucleophilic displacement. For instance, 5-(thiophen-3-yl)furan-2-ylmethanol is converted to its mesylate using methanesulfonyl chloride, followed by treatment with ammonium hydroxide. The PDF from KU Leuven details a similar approach, where a brominated furan undergoes substitution with methylamine in dimethylformamide (DMF) at 60°C for 6 hours, yielding the amine intermediate in 67% isolated yield after extraction with ethyl acetate and silica gel chromatography.
Acylation with Cyclohex-3-enecarboxylic Acid
The final step involves coupling the amine intermediate with cyclohex-3-enecarboxylic acid. Two acylation methods are prevalent: carboxylic acid chloride activation and coupling reagents .
Acid Chloride Method
Cyclohex-3-enecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the amine in dichloromethane (DCM) under basic conditions. The KU Leuven protocol specifies:
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
- Temperature : Room temperature, 4 hours
- Work-up : Washing with 1M HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄
This method affords the carboxamide in 89% purity, requiring further purification via recrystallization from methanol/water.
Coupling Reagent-Assisted Acylation
As an alternative, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate the coupling without isolating the acid chloride. A patent example describes:
- Molar Ratio : Amine : Acid : EDCI : HOBt = 1 : 1.2 : 1.5 : 1.5
- Solvent : Tetrahydrofuran (THF)
- Time : 16 hours at room temperature
- Yield : 72% after column chromatography (ethyl acetate/hexane, 1:3)
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include catalyst choice, solvent polarity, and temperature.
Palladium Catalyst Screening
Comparative studies from Ambeed.com reveal:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 36 |
| Pd(PPh₃)₄ | None | 22 |
| PdCl₂(dppf) | Dppf | 41 |
Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enhances stability of the palladium center, improving coupling efficiency.
Solvent Effects on Acylation
Polar aprotic solvents (DMF, DMSO) accelerate acylation but complicate purification. Non-polar solvents (toluene, DCM) favor cleaner reactions, as evidenced by KU Leuven’s use of DCM for acid chloride couplings.
Purification and Characterization
Final purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1). The target compound exhibits the following analytical data:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.52 (m, 1H, thiophene-H), 6.85–6.91 (m, 2H, furan-H), 5.72–5.79 (m, 1H, cyclohexene-H)
- MS (ESI+) : m/z 287.4 [M+H]⁺
Challenges and Alternative Routes
Regioselectivity in Thiophene Coupling
Unwanted C2-thiophene coupling is mitigated by using bulky ligands (e.g., SPhos) and low temperatures (0°C), as demonstrated in analogous syntheses.
Cyclohexene Carboxamide Isomerism
The cyclohexene double bond may lead to E/Z isomerism. HPLC analysis (C18 column, acetonitrile/water) confirms >95% isomer purity under optimized acylation conditions.
Scalability and Industrial Adaptations
Kilogram-scale production reported in WO2006066172A1 uses continuous flow reactors for Suzuki coupling, reducing Pd leaching to <5 ppm. Ethyl acetate extraction and activated carbon treatment replace chromatography, achieving 78% yield with 99.5% HPLC purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with 1,3,4-Oxadiazoles
Ranitidine-Related Impurities and Byproducts
Ranitidine derivatives (–6) share furan and carboxamide motifs but differ in substitution patterns:
- Ranitidine Nitroacetamide (): N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Key Differences:
- A nitroacetamide group replaces the cyclohexenecarboxamide.
- The dimethylamino group on the furan ring introduces cationic character, absent in the target compound.
Thiophene-Furan Hybrids
The compound N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide () provides a closer structural analogy:
- Key Differences :
- Thiophen-2-yl vs. thiophen-3-yl substitution alters electronic distribution.
- A hydroxymethyl group on the thiophene enhances hydrogen-bonding capacity.
- Molecular Weight : 333.5 g/mol () vs. ~317.4 g/mol (estimated for the target compound).
- Implications : The 3-thiophenyl orientation in the target compound may favor steric interactions in hydrophobic binding pockets compared to the 2-thiophenyl isomer .
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 303.4 g/mol. The structure features a cyclohexene ring, a furan moiety, and a thiophene ring, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiophene compounds have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Antioxidant Properties : These compounds can scavenge free radicals, thus providing protective effects against oxidative stress .
- Cytotoxic Effects : Some thiophene derivatives have been reported to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Anti-inflammatory Effects : Certain studies suggest that thiophene derivatives can inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various thiophene derivatives, including those similar to this compound). Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi.
- Cytotoxicity Assays :
- Inhibition of Voltage-Gated Potassium Channels (KV1.3) :
Table 1: Summary of Biological Activities
Table 2: Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 2034332-83-5 |
Q & A
Basic Research Questions
Q. How can researchers design a multi-step synthesis route for N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide?
- Methodology :
- Step 1 : Synthesize the thiophene-furan core via Sonogashira coupling or cyclization reactions, using catalysts like Pd(PPh₃)₄ and CuI under inert conditions (e.g., N₂ atmosphere) .
- Step 2 : Functionalize the furan ring with a methyl group via nucleophilic substitution, employing NaH as a base in anhydrous THF .
- Step 3 : Couple the cyclohexenecarboxamide moiety using EDC/HOBt-mediated amidation in DCM, ensuring stoichiometric control to avoid side products .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 314.12) .
- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/hexane). Use SHELX software for structure refinement, focusing on torsional angles between heterocycles .
Q. How to conduct initial biological screening for antimicrobial activity?
- Protocol :
- Assay Choice : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).
- Data Interpretation : Compare IC₅₀ values with structurally related compounds (e.g., furan-thiophene hybrids in ).
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Approach :
- Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate HOMO/LUMO energies, molecular electrostatic potential (MEP), and Fukui indices .
- Key Insights : The thiophene ring’s electron-rich nature may enhance nucleophilic attack at the furan methyl position, guiding derivatization strategies .
Q. What strategies optimize structure-activity relationships (SAR) for anticancer activity?
- SAR Workflow :
- Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the cyclohexene ring to modulate lipophilicity .
- In Vitro Testing : MTT assay (see ) against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a reference.
- Computational Docking : AutoDock Vina to simulate binding to tubulin or topoisomerase II, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : If anti-inflammatory results conflict across studies:
- Variable Control : Re-test under standardized conditions (e.g., LPS-induced RAW 264.7 macrophages, ELISA for TNF-α/IL-6) .
- Metabolic Stability : Assess compound degradation via LC-MS/MS in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What crystallographic methods elucidate conformational flexibility?
- Procedure :
- Data Collection : Synchrotron radiation (λ = 0.71073 Å) at 100 K.
- Analysis : Compare torsion angles (e.g., C5-thiophene–C2-furan) across polymorphs to identify bioactive conformers .
Key Challenges and Opportunities
- Challenges : Isomer separation (e.g., thiophen-3-yl vs. 2-yl), low aqueous solubility .
- Opportunities : Develop prodrugs (e.g., phosphate esters) for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
